molecular formula C11H21NO2S B8625679 tert-Butyl 4-mercapto-4-methylpiperidine-1-carboxylate

tert-Butyl 4-mercapto-4-methylpiperidine-1-carboxylate

Cat. No.: B8625679
M. Wt: 231.36 g/mol
InChI Key: HDVSTONELRABSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-mercapto-4-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO2S and its molecular weight is 231.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

tert-butyl 4-methyl-4-sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO2S/c1-10(2,3)14-9(13)12-7-5-11(4,15)6-8-12/h15H,5-8H2,1-4H3

InChI Key

HDVSTONELRABSX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate (430 mg, 1.875 mmol) in THF (5 mL) was added LiAlH4 (Lithium Ion (1)) (0.9375 mL of 2 M, 1.875 mmol) and the solution was stirred at room temperature for 1 h. The reaction was quenched by careful dropwise addition of water (2 ml), stirred for 10 mins before the reaction mixture was partitioned between water and EtOAc. The organic extract was washed with brine, dried (MgSO4) and concentrated to give tert-butyl 4-methyl-4-sulfanyl-piperidine-1-carboxylate as a colorless oil. (380 mg, 87%). MS (ES−) 231.0.
Quantity
430 mg
Type
reactant
Reaction Step One
Name
LiAlH4
Quantity
0.9375 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.